N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide
Description
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide is a structurally complex organic compound featuring:
- A 1,3-thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, commonly associated with diverse biological activities .
- 4-(Azepan-1-ylsulfonyl)phenyl substituent: A phenyl ring substituted with a sulfonyl group linked to a seven-membered azepane ring. This moiety enhances solubility and target-binding flexibility compared to smaller cyclic amines (e.g., piperidine or morpholine) .
This compound’s unique combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.
Properties
IUPAC Name |
N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-18-6-10-20(11-7-18)31-16-23(28)26-24-25-22(17-32-24)19-8-12-21(13-9-19)33(29,30)27-14-4-2-3-5-15-27/h6-13,17H,2-5,14-16H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVVVYWVDHNSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under acidic conditions to form the thiazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Azepane Ring Formation: The azepane ring is formed through a cyclization reaction involving a suitable amine precursor.
Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyacetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide exhibits significant potential in medicinal chemistry:
- Antimicrobial Activity : Studies have indicated that thiazole derivatives possess antibacterial and antifungal properties. This compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. It may interact with cytokine signaling pathways, reducing inflammation in various models.
- Antitumor Potential : Preliminary research suggests that this compound can induce apoptosis in cancer cells, making it a subject of interest for anticancer drug development. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block:
- Intermediate Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with tailored properties .
Material Science
The unique chemical structure of this compound lends itself to applications in material science:
- Polymer Development : The thiazole ring and sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research is ongoing into its use as a monomer or additive in polymer formulations .
Biochemical Research
This compound is also investigated for its biochemical interactions:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could lead to advancements in understanding disease mechanisms and developing therapeutic agents .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for clinical applications .
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .
Mechanism of Action
The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Structural Analogues of Thiazole Derivatives
Thiazole-based compounds are widely studied for their pharmacological properties. Key comparisons include:
| Compound Name | Molecular Features | Key Differences | Biological Activity | Reference |
|---|---|---|---|---|
| N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide | Thiazole core with chlorinated phenyl groups | Replaces azepane sulfonyl with chlorinated phenyls; higher halogen content | Enhanced binding affinity for biological targets due to chlorine’s electronegativity | |
| N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide | Thiazole with fluorophenyl and methoxyphenoxy groups | Lacks sulfonyl group; includes fluorophenyl instead of azepane sulfonyl | Potential antimicrobial/antiviral activity from fluorine’s bioisosteric effects | |
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | Methoxyphenyl-thiazole with phenoxypropanamide | Longer acetamide chain (propanamide vs. acetamide); methoxy instead of methylphenoxy | Altered pharmacokinetics due to chain length and substituent polarity |
Key Insight : The azepane sulfonyl group in the main compound provides a balance of steric bulk and solubility, distinguishing it from halogenated or simpler aryl-thiazole derivatives.
Sulfonyl-Containing Analogues
Sulfonyl groups are critical for target binding and metabolic stability. Notable comparisons:
Key Insight : The azepane sulfonyl group’s flexibility and larger ring size may improve binding to conformational dynamic targets compared to rigid or smaller sulfonyl analogues.
Acetamide Derivatives
Acetamide side chains influence solubility and target interactions:
Key Insight: The 4-methylphenoxy group in the main compound offers moderate lipophilicity, avoiding the extreme hydrophobicity of nitro or chlorinated groups while maintaining membrane permeability.
Q & A
Q. Critical Conditions :
- Temperature: 60–80°C for sulfonylation steps to avoid side reactions.
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates.
- Catalysts: Triethylamine or DMAP for amide coupling efficiency .
Basic: How is structural integrity confirmed post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To verify connectivity of the azepane, thiazole, and acetamide moieties (e.g., ¹H/¹³C NMR for protons and carbons).
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation.
- X-ray Crystallography (if crystals form): Resolves stereochemical ambiguities in the sulfonyl-thiazole core .
Advanced: How can reaction yields be optimized while minimizing impurities?
Q. Methodological Strategies :
- Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to aryl amine to prevent incomplete sulfonylation.
- Purification Techniques : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate thiazole intermediates.
- In Situ Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts early .
Q. Example Optimization Table :
| Step | Parameter | Optimal Range |
|---|---|---|
| Sulfonylation | Temperature | 70°C ± 2°C |
| Cyclization | Solvent | DMF/THF (3:1) |
| Amide Coupling | Catalyst | 10 mol% DMAP |
Advanced: How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Q. Analysis Framework :
Assay Reprodubility : Verify cell line viability (e.g., HepG2 vs. MCF-7) and incubation times.
Solubility Factors : Test compound solubility in DMSO/PBS; precipitation can artificially lower activity.
Metabolite Interference : Use LC-MS to check for degradation products during biological assays.
Positive Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .
Advanced: What strategies are effective for studying reaction intermediates?
- Trapping Intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 h) and isolate intermediates via flash chromatography.
- Spectroscopic Probes : Use FT-IR to track sulfonyl group incorporation (S=O stretch at ~1350 cm⁻¹).
- Computational Modeling : DFT calculations to predict transition states and intermediate stability during thiazole formation .
Basic: What safety protocols are essential during synthesis?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles for handling sulfonyl chlorides (corrosive).
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiols).
- Waste Disposal : Segregate halogenated solvents (DCM) and azepane derivatives for specialized disposal .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
- Analog Synthesis : Modify the azepane ring (e.g., replace with piperidine) or phenoxy group (e.g., fluorinated variants).
- Biological Screening : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays.
- Data Correlation : Apply QSAR models to link structural features (e.g., logP, polar surface area) to activity trends .
Advanced: How to address poor solubility in pharmacological assays?
- Formulation Aids : Use co-solvents (e.g., cyclodextrins) or nanoemulsions.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
- Salt Formation : Prepare hydrochloride or sodium salts of the acetamide moiety .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
